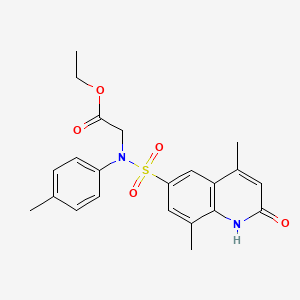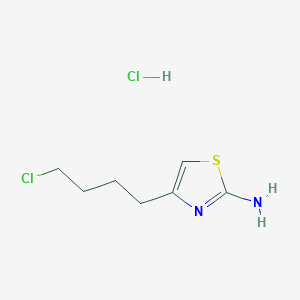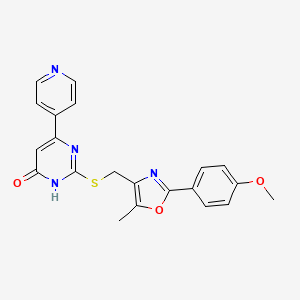
2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its trifluoroacetyl group attached to a piperidin-4-yl and pyridin-3-yl moiety, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide dihydrochloride typically involves the reaction of piperidin-4-ylamine with trifluoroacetic anhydride followed by the addition of pyridin-3-ylamine. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound is produced using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoroacetyl group is particularly useful in introducing fluorine atoms into organic compounds, which can enhance their stability and biological activity.
Biology: In biological research, the compound is used as a tool to study enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it valuable in probing biological pathways.
Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic effects. Its structural features make it a candidate for drug development, particularly in the areas of pain management and neurology.
Industry: In industry, the compound is used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique chemical properties make it suitable for various applications, including as a catalyst or intermediate in chemical synthesis.
作用機序
The mechanism by which 2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide dihydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound's binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
類似化合物との比較
2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride: Similar structure but lacks the pyridin-3-yl group.
2,2,2-Trifluoro-N-(pyridin-3-yl)acetamide dihydrochloride: Similar structure but lacks the piperidin-4-yl group.
Uniqueness: The uniqueness of 2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide dihydrochloride lies in its combination of both piperidin-4-yl and pyridin-3-yl groups, which provides distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various fields, from scientific research to industrial applications. Its unique structure and versatile reactivity make it a valuable compound in advancing scientific knowledge and technological development.
特性
IUPAC Name |
2,2,2-trifluoro-N-piperidin-4-yl-N-pyridin-3-ylacetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O.2ClH/c13-12(14,15)11(19)18(9-3-6-16-7-4-9)10-2-1-5-17-8-10;;/h1-2,5,8-9,16H,3-4,6-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVAEWLSWNACDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N(C2=CN=CC=C2)C(=O)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)acetamide](/img/structure/B2825691.png)


![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2825697.png)

![7-ethyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2825701.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B2825702.png)

![1-[4-(6-Phenylpyridazin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2825706.png)
![(3E)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]pent-3-en-2-one](/img/structure/B2825710.png)
![2-[2-(2-TERT-BUTYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B2825711.png)


